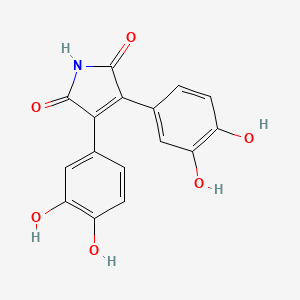
1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring attached to a 4-methyl-1-phenylhex-1-yn-3-yl group. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine typically involves the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate, 4-methyl-1-phenylhex-1-yne. This can be achieved through the reaction of 4-methyl-1-phenylhex-1-ene with a strong base such as sodium amide in liquid ammonia.
Addition of Piperidine: The alkyne intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and therapeutic potential .
Comparison with Similar Compounds
- 1-(4-Methyl-1-phenylhex-1-yn-3-yl)morpholine
- 1-(4-Methyl-1-phenylhex-1-yn-3-yl)pyrrolidine
- 1-(4-Methyl-1-phenylhex-1-yn-3-yl)azepane
Comparison: 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine is unique due to its specific structural features and the presence of the piperidine ring. Compared to similar compounds, it may exhibit distinct biological activities and pharmacological properties. For example, the piperidine ring may confer different binding affinities to receptors or enzymes compared to morpholine or pyrrolidine rings .
Properties
CAS No. |
682355-39-1 |
|---|---|
Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
1-(4-methyl-1-phenylhex-1-yn-3-yl)piperidine |
InChI |
InChI=1S/C18H25N/c1-3-16(2)18(19-14-8-5-9-15-19)13-12-17-10-6-4-7-11-17/h4,6-7,10-11,16,18H,3,5,8-9,14-15H2,1-2H3 |
InChI Key |
ZNFUOCRPAIYKFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C#CC1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


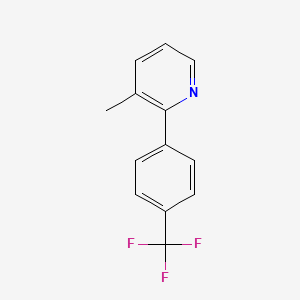
![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)
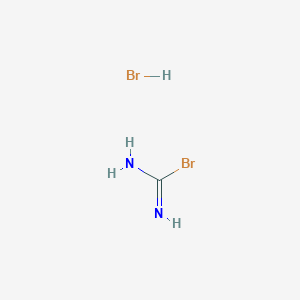
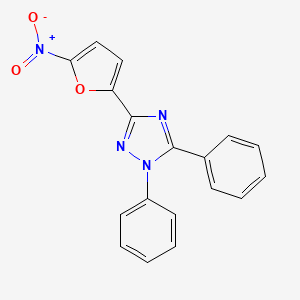
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)

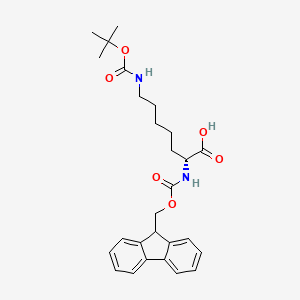
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)
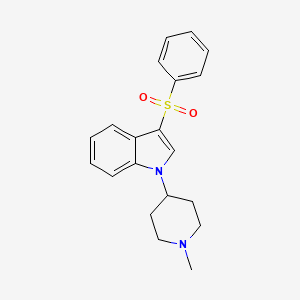
![[1-(2,4-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12521212.png)

